molecular formula C13H9Cl2FO B3416538 3,5-Dichloro-4'-fluorobenzhydrol CAS No. 844683-76-7

3,5-Dichloro-4'-fluorobenzhydrol

Cat. No.: B3416538
CAS No.: 844683-76-7
M. Wt: 271.11 g/mol
InChI Key: HZQMTMDGGMCBDI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4’-fluorobenzhydrol typically involves the reduction of 3,5-Dichloro-4’-fluorobenzophenone. The reduction can be achieved using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions .

Industrial Production Methods: While specific industrial production methods for 3,5-Dichloro-4’-fluorobenzhydrol are not widely documented, the general approach would involve large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions would be optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4’-fluorobenzhydrol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,5-Dichloro-4’-fluorobenzhydrol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is utilized in the study of enzyme interactions and protein modifications. It is often used in proteomics research to investigate protein structures and functions .

Medicine: While not directly used as a therapeutic agent, 3,5-Dichloro-4’-fluorobenzhydrol is involved in the synthesis of potential drug candidates. Its derivatives may exhibit biological activities that are of interest in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new chemical processes and technologies .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4’-fluorobenzhydrol is primarily related to its chemical reactivity. As an alcohol, it can participate in various chemical reactions, including oxidation and substitution. The presence of chlorine and fluorine atoms on the benzene ring enhances its reactivity towards nucleophiles and electrophiles .

Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes and proteins, leading to modifications in their structures and functions. These interactions are crucial in proteomics research, where the compound is used to study protein-protein interactions and enzyme mechanisms .

Comparison with Similar Compounds

Uniqueness: 3,5-Dichloro-4’-fluorobenzhydrol is unique due to its specific combination of chlorine and fluorine substituents on the benzene ring, which imparts distinct chemical properties. This makes it a valuable intermediate in the synthesis of various complex molecules and a useful tool in proteomics research .

Properties

IUPAC Name

(3,5-dichlorophenyl)-(4-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FO/c14-10-5-9(6-11(15)7-10)13(17)8-1-3-12(16)4-2-8/h1-7,13,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQMTMDGGMCBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC(=CC(=C2)Cl)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701246208
Record name 3,5-Dichloro-α-(4-fluorophenyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844683-76-7
Record name 3,5-Dichloro-α-(4-fluorophenyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844683-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-α-(4-fluorophenyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-Dichloro-4'-fluorobenzhydrol
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3,5-Dichloro-4'-fluorobenzhydrol
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3,5-Dichloro-4'-fluorobenzhydrol
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